molecular formula C15H17NO3S B2659621 N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide CAS No. 1428355-21-8

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide

Cat. No.: B2659621
CAS No.: 1428355-21-8
M. Wt: 291.37
InChI Key: SLXLSGBYURGEKG-UHFFFAOYSA-N
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methylthio-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide typically involves multiple steps. One common approach is to start with the preparation of the furan-3-yl precursor, followed by the introduction of the hydroxypropyl group through a series of reactions such as alkylation or hydroxyalkylation. The final step involves the formation of the benzamide by reacting the intermediate with 2-(methylthio)benzoic acid under suitable conditions, often using coupling reagents like EDCI or DCC to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and hydroxypropyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the furan ring to a tetrahydrofuran ring.

    Substitution: The benzamide moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce tetrahydrofuran derivatives.

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group may facilitate binding to enzymes or receptors, while the benzamide moiety could modulate the activity of these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(Dibenzo[b,d]furan-3-yl)-3,5-dimethoxybenzamide
  • N-dibenzo[b,d]furan-3-yl-3-propoxybenzamide

Uniqueness

N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is unique due to the presence of the hydroxypropyl group and the methylthio-substituted benzamide, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-20-14-5-3-2-4-12(14)15(18)16-8-6-13(17)11-7-9-19-10-11/h2-5,7,9-10,13,17H,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXLSGBYURGEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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